molecular formula C7H5NOS B6237894 1-(1,3-thiazol-5-yl)but-2-yn-1-one CAS No. 2648948-23-4

1-(1,3-thiazol-5-yl)but-2-yn-1-one

Cat. No. B6237894
CAS RN: 2648948-23-4
M. Wt: 151.2
InChI Key:
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Description

“1-(1,3-thiazol-5-yl)but-2-yn-1-one” is a derivative of thiazole, a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest due to their utility in various fields . The synthesis often involves the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Thiazoles and their derivatives have been used in the synthesis of various compounds due to their wide range of applications in the field of drug design and discovery . They appear in various synthetic drugs and have been used in the synthesis of compounds containing the thiazole moiety .


Physical And Chemical Properties Analysis

Thiazoles are aromatic five-membered heterocycles . They are highly soluble in water and other polar solvents . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products .

Mechanism of Action

The mechanism of action of thiazole derivatives is diverse, depending on their chemical structure and the target of action. They have shown a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications . Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on thiazole scaffolds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-thiazol-5-yl)but-2-yn-1-one involves the reaction of 1-bromo-3-methyl-1-butyne with thiosemicarbazide followed by oxidation of the resulting thiosemicarbazone intermediate.", "Starting Materials": [ "1-bromo-3-methyl-1-butyne", "thiosemicarbazide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 1-bromo-3-methyl-1-butyne (1.0 g, 5.5 mmol) and thiosemicarbazide (0.7 g, 6.0 mmol) in ethanol (20 mL) and add sodium hydroxide (0.5 g, 12.5 mmol).", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with ethanol and dry under vacuum to obtain the thiosemicarbazone intermediate (yield: 80%).", "Step 5: Dissolve the thiosemicarbazone intermediate (0.5 g, 2.5 mmol) in ethanol (10 mL) and add hydrogen peroxide (0.5 mL, 30% w/w).", "Step 6: Heat the reaction mixture at reflux for 2 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with ethanol and dry under vacuum to obtain 1-(1,3-thiazol-5-yl)but-2-yn-1-one (yield: 70%)." ] }

CAS RN

2648948-23-4

Product Name

1-(1,3-thiazol-5-yl)but-2-yn-1-one

Molecular Formula

C7H5NOS

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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